molecular formula C7H14S B14156265 (E)-t-Butyl-1-propenylsulfide CAS No. 61866-00-0

(E)-t-Butyl-1-propenylsulfide

Cat. No.: B14156265
CAS No.: 61866-00-0
M. Wt: 130.25 g/mol
InChI Key: NXPJZODHTFSBSK-AATRIKPKSA-N
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Description

(E)-t-Butyl-1-propenylsulfide is an organic compound characterized by the presence of a t-butyl group attached to a propenylsulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-t-Butyl-1-propenylsulfide typically involves the reaction of t-butyl thiol with propenyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (E)-t-Butyl-1-propenylsulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted propenylsulfides.

Scientific Research Applications

(E)-t-Butyl-1-propenylsulfide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-t-Butyl-1-propenylsulfide involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities.

Comparison with Similar Compounds

    t-Butyl-1-propenylsulfide: A similar compound with a different stereochemistry.

    t-Butyl-2-propenylsulfide: A structural isomer with the double bond in a different position.

    t-Butyl-1-butylsulfide: A compound with a longer carbon chain.

Uniqueness: (E)-t-Butyl-1-propenylsulfide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research and industrial applications where specific chemical properties are required.

Properties

CAS No.

61866-00-0

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

2-methyl-2-[(E)-prop-1-enyl]sulfanylpropane

InChI

InChI=1S/C7H14S/c1-5-6-8-7(2,3)4/h5-6H,1-4H3/b6-5+

InChI Key

NXPJZODHTFSBSK-AATRIKPKSA-N

Isomeric SMILES

C/C=C/SC(C)(C)C

Canonical SMILES

CC=CSC(C)(C)C

Origin of Product

United States

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